molecular formula C13H15N3O B1491690 6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine CAS No. 2098140-18-0

6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine

Cat. No. B1491690
CAS RN: 2098140-18-0
M. Wt: 229.28 g/mol
InChI Key: LPGIQOIYEPCCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine” is a compound that has been synthesized and characterized in recent studies . It has been evaluated for its antibacterial activity against Enterococcus faecalis in combination with antineoplastic activity against gastric adenocarcinoma .

Scientific Research Applications

Structural and Theoretical Studies

The research into compounds structurally similar to 6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine has focused on understanding their crystal structures and theoretical properties. A study by Murugavel et al. (2014) on a closely related compound revealed insights into the molecular conformation stabilized by intramolecular hydrogen bonds and a supramolecular chain structure in the crystal. Theoretical studies using Density Functional Theory (DFT) have characterized the electronic structure, charge distribution, and thermodynamic properties, providing a foundation for understanding the biological activity and chemical reactivity of these compounds (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).

Synthesis and Chemical Reactivity

Research has also explored the synthesis of derivatives of pyrimidine compounds, investigating their chemical reactivity for further applications. Namazi et al. (2001) reported on the synthesis of new dihydropyrimidine derivatives, which are key intermediates in the production of various pharmacologically active molecules. The study showcases methods for modifying the pyrimidine core, potentially applicable to derivatives including this compound (Namazi, Mirzaei, & Azamat, 2001).

Biological Activities

The broader family of pyrimidine derivatives, including molecules with structures related to this compound, has been studied for various biological activities. Investigations into substituted pyrimidine nuclei have found applications in antiviral, anti-tubercular, antineoplastic, anti-inflammatory, diuretic, antimalarial, and cardiovascular treatments. These activities suggest the potential for compounds like this compound to serve as key scaffolds in the development of new therapeutic agents (Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009).

Antifungal Applications

Compounds structurally similar to this compound have been synthesized and evaluated for antifungal activity. For example, Jafar et al. (2017) synthesized derivatives showing significant antifungal effects against Aspergillus species, indicating the potential for these compounds to be developed into antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

properties

IUPAC Name

6-[(4-ethoxyphenyl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-17-12-5-3-10(4-6-12)7-11-8-13(14)16-9-15-11/h3-6,8-9H,2,7H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGIQOIYEPCCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.